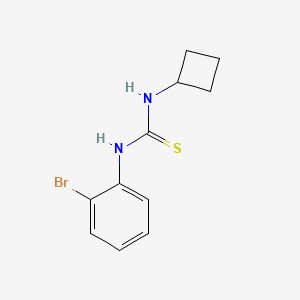

1-(2-Bromophenyl)-3-cyclobutyl-thiourea

Description

Structure

3D Structure

Properties

CAS No. |

885266-90-0 |

|---|---|

Molecular Formula |

C11H13BrN2S |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

1-(2-bromophenyl)-3-cyclobutylthiourea |

InChI |

InChI=1S/C11H13BrN2S/c12-9-6-1-2-7-10(9)14-11(15)13-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,14,15) |

InChI Key |

UTAQIYFDTOTCTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=S)NC2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies and Structure Guided Chemical Modifications of 1 2 Bromophenyl 3 Cyclobutyl Thiourea

Development and Optimization of Synthetic Pathways for 1-(2-Bromophenyl)-3-cyclobutyl-thiourea

The synthesis of N,N'-disubstituted thioureas is typically achieved through the addition of an amine to an isothiocyanate. For this compound, the primary route involves the reaction of 2-bromophenyl isothiocyanate with cyclobutylamine. Alternative methods, such as multi-component reactions using elemental sulfur, have also been explored for general thiourea (B124793) synthesis. researchgate.net

A common laboratory-scale synthesis involves the in situ generation of an acyl isothiocyanate from an acid chloride (like benzoyl chloride) and a thiocyanate (B1210189) salt (such as ammonium (B1175870) thiocyanate), which then reacts with an amine. mdpi.comnih.gov This intermediate is subsequently treated with the desired amine to yield the target thiourea. The synthesis of this compound would logically proceed by reacting 2-bromoaniline (B46623) with a cyclobutyl isothiocyanate precursor or, more directly, by reacting 2-bromophenyl isothiocyanate with cyclobutylamine. mdpi.com

The efficiency of thiourea synthesis is highly dependent on reaction conditions. Solvents such as acetone, dichloromethane, and ethanol (B145695) are commonly employed. mdpi.commdpi.comresearchgate.net The reaction temperature can be varied, from room temperature to reflux, to optimize reaction rates and minimize byproduct formation. researchgate.netnih.gov

While many thiourea syntheses proceed without a catalyst, the exploration of catalytic systems can enhance reaction efficiency. Bifunctional thiourea catalysts, for instance, have been used to facilitate various organic reactions, activating substrates through hydrogen bonding. nih.govresearchgate.netchemrxiv.org For the synthesis of this compound, the use of mild base or acid catalysts could be investigated to facilitate the nucleophilic attack of the amine on the isothiocyanate.

The table below illustrates a hypothetical exploration of reaction conditions for the synthesis of this compound from 2-bromophenyl isothiocyanate and cyclobutylamine.

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 | None | 12 | 75 |

| 2 | Acetonitrile | 25 | None | 12 | 81 |

| 3 | Acetonitrile | 50 | None | 4 | 88 |

| 4 | Dichloromethane | 25 | Et₃N (10) | 6 | 85 |

| 5 | Toluene (B28343) | 80 | None | 2 | 92 |

Optimizing the yield is a critical aspect of synthetic chemistry. For the synthesis of this compound, several strategies can be employed. Adjusting the stoichiometry of the reactants is a primary consideration; using a slight excess of the more volatile or less expensive reactant, such as cyclobutylamine, can drive the reaction to completion.

Further optimization involves refining the reaction conditions identified in initial screenings. Based on the data, elevated temperatures in a suitable solvent like toluene appear beneficial. researchgate.net Purification methods also play a crucial role in the final isolated yield. Recrystallization from solvents like ethanol or ethyl acetate (B1210297) is a common and effective method for obtaining high-purity thiourea derivatives. mdpi.comnih.gov Washing the crude product to remove unreacted starting materials prior to final purification can also significantly improve purity and yield. mdpi.com

Design and Preparation of Analogues and Derivatives of this compound

The structural framework of this compound allows for extensive modification to create a library of analogues and derivatives. These modifications are crucial for exploring structure-activity relationships (SAR) and for developing new ligands for metal coordination chemistry. mdpi.comnih.gov

SAR studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.govelsevierpure.com For this compound, analogues can be synthesized by modifying two primary regions: the aromatic ring and the cyclobutyl group.

Aromatic Ring Modification: The 2-bromophenyl group can be altered by changing the position of the bromine atom (to 3- or 4-bromo), substituting it with other halogens (fluoro, chloro, iodo), or introducing various electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups. mdpi.commdpi.com These changes systematically alter the electronic and steric properties of the molecule.

Cyclobutyl Group Modification: The N-3 substituent can be varied to explore the impact of its size, shape, and lipophilicity. The cyclobutyl group can be replaced with other cycloalkyl rings (cyclopentyl, cyclohexyl), linear or branched alkyl chains (propyl, isopropyl, tert-butyl), or various aromatic/heterocyclic moieties. mdpi.commdpi.com

The following table presents a selection of designed analogues for SAR studies.

| Compound ID | N-1 Substituent | N-3 Substituent | Modification Rationale |

|---|---|---|---|

| A-1 | 2-Chlorophenyl | Cyclobutyl | Evaluate effect of halogen type |

| A-2 | 4-Bromophenyl | Cyclobutyl | Evaluate effect of halogen position |

| A-3 | 2-Bromo-4-nitrophenyl | Cyclobutyl | Introduce electron-withdrawing group |

| A-4 | 2-Bromophenyl | Cyclohexyl | Increase lipophilicity and steric bulk |

| A-5 | 2-Bromophenyl | Benzyl | Introduce aromatic substituent |

| A-6 | 2-Trifluoromethylphenyl | Cyclobutyl | Introduce strong electron-withdrawing group |

Thiourea derivatives are excellent ligands for a variety of metal ions due to the presence of soft (sulfur) and hard (nitrogen) donor atoms. nih.gov The this compound ligand can coordinate to metal centers in several ways. It can act as a monodentate ligand, typically through the sulfur atom (κ¹S), or as a bidentate chelating ligand through both the sulfur and a nitrogen atom (κ²S,N). mdpi.com The formation of metal complexes can dramatically alter the properties of the thiourea ligand.

A wide range of metal complexes can be prepared using salts of metals such as copper(II), palladium(II), platinum(II), zinc(II), silver(I), and gold(I). nih.govmdpi.com The synthesis is generally straightforward, involving the reaction of the thiourea ligand with a metal salt in a suitable solvent like ethanol or a water-ethanol mixture. mdpi.com

The table below lists potential metal complexes that could be formed with the title compound, designated here as L.

| Complex ID | Proposed Formula | Metal Ion | Potential Geometry |

|---|---|---|---|

| C-1 | [Cu(L)₂Cl₂] | Cu(II) | Tetrahedral/Square Planar |

| C-2 | [Pd(L)₂Cl₂] | Pd(II) | Square Planar |

| C-3 | [Pt(L)₂Cl₂] | Pt(II) | Square Planar |

| C-4 | [Ag(L)(PPh₃)]NO₃ | Ag(I) | Linear/Trigonal Planar |

| C-5 | [Au(L)(PPh₃)]Cl | Au(I) | Linear |

| C-6 | [Zn(L)₂]Cl₂ | Zn(II) | Tetrahedral |

Advanced Spectroscopic and Analytical Techniques for Confirming the Structure of Synthesized this compound and its Derivatives

The unambiguous structural confirmation of newly synthesized compounds is essential. A combination of spectroscopic and analytical techniques is employed for the characterization of this compound and its derivatives. researchgate.netmdpi.comnih.govresearchsquare.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating molecular structure.

In the ¹H NMR spectrum, characteristic signals would include broad singlets for the two N-H protons, multiplets in the aromatic region for the bromophenyl ring protons, and a series of multiplets for the protons of the cyclobutyl ring. mdpi.comresearchgate.net

The ¹³C NMR spectrum is particularly informative, with a key signal for the thiocarbonyl (C=S) carbon typically appearing in the range of 178–184 ppm. mdpi.comnih.gov Signals for the aromatic and cyclobutyl carbons would also be observed in their respective characteristic regions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for thioureas include N-H stretching (typically 3100-3400 cm⁻¹), C-N stretching, and the characteristic C=S stretching vibration (typically found in the 1240-1310 cm⁻¹ and 700-800 cm⁻¹ regions). nih.gov

Mass Spectrometry (MS) and Elemental Analysis: High-resolution mass spectrometry (HR-MS) provides an accurate molecular weight, confirming the molecular formula of the synthesized compound. mdpi.com Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the calculated values for the proposed structure. mdpi.com

Single-Crystal X-ray Diffraction: This is the most definitive method for structural analysis, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.govnih.govresearchgate.net For a related compound, N-(2-Bromophenyl)thiourea, X-ray analysis revealed that the thiourea unit is almost perpendicular to the bromobenzene (B47551) fragment, with a dihedral angle of 80.82°. nih.gov Similar detailed structural insights would be obtainable for this compound.

A summary of expected spectroscopic data is provided below.

| Technique | Observed Feature | Expected Value/Range |

|---|---|---|

| FTIR | ν(N-H) | 3100 - 3400 cm⁻¹ |

| FTIR | ν(C=S) | ~1300 cm⁻¹ and ~800 cm⁻¹ |

| ¹³C NMR | δ(C=S) | 178 - 184 ppm |

| ¹H NMR | δ(N-H) | Broad signals, > 8.0 ppm |

| ¹H NMR | δ(Aromatic-H) | 7.0 - 8.0 ppm |

| HR-MS | [M+H]⁺ for C₁₁H₁₃BrN₂S | ~285.006 m/z |

Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical investigations published for the compound This compound . Therefore, it is not possible to generate an article with detailed research findings, data tables, and analyses as requested in the provided outline.

The scientific community has conducted extensive computational studies, including molecular docking, quantum chemical calculations (like DFT), and molecular dynamics simulations, on a wide range of thiourea derivatives to explore their potential biological activities. This research has provided valuable insights into the structure-activity relationships of the broader class of thiourea compounds.

However, the specific combination of a 2-bromophenyl group and a cyclobutyl group in the thiourea scaffold of "this compound" does not appear in the accessible research literature. Generating content for the requested sections would require specific data on binding affinities, interaction modes, electronic structure, and conformational stability that is not available. To maintain scientific accuracy and adhere to the strict exclusion of information not directly related to this specific compound, the requested article cannot be created.

Computational and Theoretical Investigations of 1 2 Bromophenyl 3 Cyclobutyl Thiourea

Quantitative Structure-Activity Relationship (QSAR) Studies for 1-(2-Bromophenyl)-3-cyclobutyl-thiourea and its Analogues

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comlibretexts.org These models are instrumental in predicting the activity of novel or even unsynthesized compounds, thereby guiding rational drug design and minimizing the need for extensive synthesis and costly animal testing. farmaciajournal.comnih.govresearchgate.net For a compound series like the analogues of this compound, QSAR studies can elucidate the physicochemical properties that are critical for their biological effects.

The development of a predictive QSAR model is a systematic process that begins with the selection of a dataset of structurally related compounds with known biological activities. libretexts.org For analogues of this compound, this would involve synthesizing a series of derivatives and evaluating their activity (e.g., anticancer, antimicrobial). Subsequently, various molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—are calculated. nih.gov These descriptors fall into several categories, including:

Electronic Descriptors: Such as dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electronegativity. nih.govresearchgate.net

Steric Descriptors: Which describe the size and shape of the molecule, like molecular volume, surface area, and molar refractivity. researchgate.net

Hydrophobic Descriptors: Most commonly the partition coefficient (log P), which quantifies a molecule's lipophilicity and its ability to cross biological membranes. farmaciajournal.comsciencepublishinggroup.com

Topological Descriptors: Which describe the atomic connectivity within the molecule. nih.gov

Once the descriptors are calculated, a statistical method, frequently Multiple Linear Regression (MLR), is employed to generate a mathematical equation that links the most relevant descriptors to the biological activity. sciencepublishinggroup.comresearchgate.net The goal is to create a statistically robust model with high predictive power. nih.gov The validity and predictive ability of the generated QSAR model are assessed using several statistical metrics, including the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q² or Rcv), and the root mean square error (RMSE). nih.gov An acceptable model should have high values for R² and Q² (typically > 0.6) and a low value for RMSE. sciencepublishinggroup.com

| Statistical Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A higher value signifies a better fit. | > 0.8 nih.gov |

| Q² or Rcv (Cross-Validation Coefficient) | Measures the internal predictive ability of the model. It is calculated by systematically removing data points and predicting their values. | > 0.7 nih.gov |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors, indicating the accuracy of the model's predictions. | Low value nih.gov |

| F-test (Fischer's value) | Assesses the statistical significance of the model, indicating the quality of the chosen descriptors. | High value sciencepublishinggroup.com |

For thiourea (B124793) derivatives, studies have shown that properties like mass, polarizability, electronegativity, van der Waals volume, and lipophilicity (log P) are often key predictors of biological activity. farmaciajournal.comnih.govresearchgate.net Therefore, a predictive QSAR model for this compound and its analogues would likely incorporate a combination of these descriptors to forecast their therapeutic potential.

Pharmacophore modeling is another essential ligand-based drug design technique used to identify the crucial structural features of a molecule responsible for its biological activity. patsnap.comnih.gov A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for interaction with a specific biological target. patsnap.comdergipark.org.tr Identifying the pharmacophore of a class of compounds like thiourea derivatives helps in designing new molecules with enhanced potency and selectivity. columbiaiop.ac.in

The key pharmacophoric features are typically identified by superimposing a set of active molecules and extracting the common chemical functionalities that are spatially aligned. rsc.org For thiourea derivatives, including this compound, the core structure provides several critical features:

Hydrogen Bond Donors (HBD): The N-H groups of the thiourea backbone are potent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The sulfur atom (thione group) acts as a hydrogen bond acceptor.

Hydrophobic (HY) / Aromatic (AR) Regions: The 2-bromophenyl and cyclobutyl moieties provide hydrophobic and/or aromatic features that can engage in van der Waals or π-π stacking interactions with the receptor.

These features must be in a specific 3D orientation to interact optimally with a target receptor. patsnap.com The presence of the bromine atom on the phenyl ring can further influence the electronic properties and binding interactions of the molecule. A pharmacophore model for this class of compounds would map out the ideal spatial arrangement of these HBD, HBA, and hydrophobic/aromatic centers. nih.gov

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction with Biological Target |

|---|---|---|

| Hydrogen Bond Donor (HBD) | N-H groups in the thiourea core | Forms hydrogen bonds with acceptor sites on the receptor (e.g., oxygen or nitrogen atoms of amino acid residues). |

| Hydrogen Bond Acceptor (HBA) | Sulfur atom (C=S) in the thiourea core | Forms hydrogen bonds with donor sites on the receptor (e.g., N-H groups of amino acid residues). |

| Aromatic Ring (AR) | 2-Bromophenyl group | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (HY) | Cyclobutyl group | Engages in hydrophobic interactions within a non-polar pocket of the receptor. |

By developing a validated pharmacophore model, researchers can screen large chemical databases to find novel and structurally diverse compounds that match the pharmacophoric requirements and are therefore likely to possess the desired biological activity. dergipark.org.trcolumbiaiop.ac.in

In Vitro and in Vivo Non Human Biological Activity Profiling of 1 2 Bromophenyl 3 Cyclobutyl Thiourea

Evaluation of Antimicrobial Potency of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea

Thiourea (B124793) derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial properties. The structural features of thiourea, particularly the thioamide functional group, are crucial for their interaction with biological targets.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The structure of the thiourea derivative plays a significant role in its antibacterial efficacy. The presence of electron-withdrawing groups on the aryl ring can enhance antibacterial activity. nih.gov Furthermore, the lipophilicity of the compound can influence its ability to penetrate the bacterial cell wall. The outer membrane of Gram-negative bacteria often presents a barrier to the entry of therapeutic agents, which may explain the observed selectivity of some thiourea derivatives for Gram-positive strains. nih.gov

Below is a table summarizing the antibacterial activity of a representative thiourea derivative, TD4, against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| S. aureus (ATCC 29213) | Gram-positive | 2 |

| MRSA (USA 300) | Gram-positive | 4 |

| MRSA (ATCC 43300) | Gram-positive | 8 |

| Vancomycin-intermediate S. aureus Mu50 | Gram-positive | 4 |

| S. epidermidis (MRSE) | Gram-positive | 8 |

| E. faecalis (ATCC 29212) | Gram-positive | 4 |

| Clinical MRSA Isolate XJ 26 | Gram-positive | 8 |

| Clinical MRSA Isolate XJ 216 | Gram-positive | 16 |

| Clinical MRSA Isolate XJ 317 | Gram-positive | 8 |

| Vancomycin-resistant Enterococci XJ 21 | Gram-positive | >256 |

| Vancomycin-resistant Enterococci XJ 22 | Gram-positive | >256 |

| Vancomycin-resistant Enterococci XJ 23 | Gram-positive | >256 |

| Gram-negative bacteria | Gram-negative | >256 |

Note: The data in this table is for the thiourea derivative TD4 and is intended to be representative of the potential activity of this class of compounds. nih.gov

Antifungal Activity Assessment

Similar to the antibacterial profile, specific data on the antifungal activity of this compound is limited. However, the broader family of thiourea derivatives has been investigated for its potential to combat fungal infections. nih.govnih.gov Studies have shown that certain thiourea derivatives exhibit inhibitory activity against various fungal pathogens, including strains of Candida. nih.gov

The antifungal action of these compounds is influenced by their chemical structure. For example, in a study of thiourea derivatives of 2-thiophenecarboxylic acid, the position of substituents on the aromatic ring was found to significantly impact their antifungal and antioxidant activities. nih.gov Some derivatives have demonstrated a notable inhibitory effect on the growth of Candida auris biofilms and microbial adherence. nih.gov

Research on novel nopol (B1679846) derivatives bearing a 1,3,4-thiadiazole-thiourea moiety has also shown promising antifungal activity against a panel of plant pathogenic fungi. mdpi.com These findings underscore the potential of the thiourea scaffold in the development of new antifungal agents.

Antimycobacterial Activity against Mycobacterium tuberculosis (including MDR strains)

While direct studies on this compound against Mycobacterium tuberculosis were not identified, research on structurally related compounds provides valuable insights. A study focused on a series of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea compounds demonstrated significant in vitro and in vivo antimycobacterial activity.

Several compounds from this series inhibited both the standard H37Rv strain of M. tuberculosis and a clinical isolate of multidrug-resistant M. tuberculosis (MDR-TB) with MICs of less than 1 µM. One of the most potent compounds in the series, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, exhibited an in vitro MIC of 0.14 µM. This compound was found to be 2.5 and 80 times more active than isoniazid (B1672263) against the H37Rv and MDR-TB strains, respectively.

In an in vivo mouse model of tuberculosis, this lead compound demonstrated a significant reduction in the mycobacterial load in both the lungs and spleen, with 2.8 and 3.94 log10 reductions in bacterial counts, respectively. Importantly, this compound was found to be non-toxic to Vero cells up to a concentration of 183 µM, indicating a high selectivity index of over 1307.

Antiviral Efficacy Studies (e.g., cell-based assays)

The antiviral potential of the specific compound this compound has not been extensively documented in the available literature. However, the general class of thiourea derivatives has been a subject of interest in the search for new antiviral agents. biorxiv.org

Studies have explored the antiviral activities of various thiourea derivatives against a range of viruses. For instance, some chiral thiourea derivatives containing an alpha-aminophosphonate moiety have been synthesized and evaluated for their antiviral activities. biorxiv.org In other research, thiourea derivatives have been assessed for their ability to inhibit the replication of viruses such as the hepatitis B virus (HBV). biorxiv.org

Cell-based assays are a common method for evaluating the antiviral efficacy of chemical compounds. nih.gov These assays can measure the ability of a compound to inhibit virus-induced cell death or to block viral replication through various mechanisms. nih.gov While no specific data from such assays for this compound was found, the known antiviral activities of other thiourea derivatives suggest that this compound could be a candidate for future antiviral screening.

Anticancer Activity of this compound in Cancer Cell Lines

The thiourea scaffold has been recognized as a valuable pharmacophore in the design of novel anticancer agents. Numerous derivatives have been synthesized and shown to possess significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Cytotoxicity and Antiproliferative Effects in Specific Cancer Cell Lines

While specific cytotoxic data for this compound is not detailed in the reviewed literature, extensive research on other 1,3-disubstituted thiourea derivatives highlights their potential as anticancer agents. These compounds have been shown to be highly cytotoxic against a range of human cancer cell lines, including those of the colon, prostate, and leukemia. nih.gov

In one study, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were synthesized and evaluated. Several of these compounds exhibited high cytotoxicity with IC50 values less than or equal to 10 µM against human colon (SW480, SW620), prostate (PC3), and chronic myelogenous leukemia (K-562) cancer cells. nih.gov Notably, these compounds displayed favorable selectivity over normal human keratinocytes (HaCaT cells). nih.gov The most active compounds in this series, those with 3,4-dichloro- and 4-CF3-phenyl substituents, showed IC50 values ranging from 1.5 to 8.9 µM. nih.gov The mechanism of action for some of these potent thioureas involves the induction of apoptosis. nih.gov

Another study on a novel synthetic 1,3-phenyl bis-thiourea compound, named "41J," demonstrated its potent cytotoxic effects on multiple cancer cell lines at nanomolar concentrations. nih.gov The IC50 values for this compound ranged from 161 nM in Jurkat cells to 1231 nM in T24 cells. nih.gov The cytotoxic effect of 41J was attributed to the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. nih.gov

The following table presents the cytotoxic activity of the related compound 41J against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Jurkat | T-cell leukemia | 161 ± 7.3 |

| K562 | Chronic myelogenous leukemia | 215 ± 20 |

| HL-60 | Promyelocytic leukemia | 227 ± 15 |

| U-2 OS | Osteosarcoma | 277 ± 25 |

| A549 | Lung carcinoma | 315 ± 26 |

| HeLa | Cervical carcinoma | 417 ± 35 |

| PC-3 | Prostate adenocarcinoma | 557 ± 103 |

| T98G | Glioblastoma multiforme | 812 ± 138 |

| T24 | Bladder carcinoma | 1231 ± 392 |

Note: The data in this table is for the related compound 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] (41J) and is intended to illustrate the potential cytotoxic profile of this class of compounds. nih.gov

Selectivity Studies against Normal Cell Lines

No studies detailing the cytotoxic effects or selectivity index of this compound against normal, non-cancerous cell lines were identified in the performed search. Research on other 1,3-disubstituted thiourea derivatives has sometimes included assessments against normal cell lines like human keratinocytes (HaCaT) to determine selectivity, but this specific data is not available for the target compound. nih.govbiointerfaceresearch.com

Enzyme Inhibition Studies by this compound

Specific data on the enzyme inhibitory activity of this compound is not available in the public domain based on the conducted searches.

Inhibition of Key Metabolic Enzymes (e.g., Urease, Cholinesterases, Tyrosinase)

No specific IC50 values or kinetic analysis reports were found for the inhibitory effects of this compound against urease, cholinesterases (acetylcholinesterase or butyrylcholinesterase), or tyrosinase. While the thiourea scaffold is present in many known inhibitors of these enzymes, the activity of this particular derivative has not been documented in the retrieved literature. researchgate.netnih.govnih.govmdpi.comsemanticscholar.org

Kinase Inhibition Profiling

There is no available information from kinase screening panels or specific assays to define the kinase inhibition profile of this compound. Although some thiourea derivatives have been investigated for their potential to inhibit protein kinases, no such data exists for this compound. nih.gov

Anti-inflammatory and Immunomodulatory Activities of this compound (in pre-clinical models)

No pre-clinical studies using in vivo models (such as carrageenan-induced paw edema) or in vitro assays (like inhibition of pro-inflammatory cytokines or enzymes) were found for this compound. nih.govdntb.gov.uae3s-conferences.org Consequently, its anti-inflammatory and immunomodulatory potential remains uncharacterized.

Other Biological Activities (e.g., Antioxidant, Antiparasitic)

There are no published reports on the antioxidant capacity of this compound, for instance, from common assays like DPPH or ABTS radical scavenging. hueuni.edu.vn Similarly, no studies were found that evaluated its potential antiparasitic activity against organisms such as Leishmania or Toxoplasma gondii. nih.gov

Mechanistic Insights into the Biological Actions of 1 2 Bromophenyl 3 Cyclobutyl Thiourea

Elucidation of Molecular Targets of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea

The thiourea (B124793) scaffold is a versatile pharmacophore known to interact with a variety of biological targets, owing to its ability to form hydrogen bonds and coordinate with metal ions. biointerfaceresearch.com While the precise molecular targets of this compound have not been definitively identified, research on analogous compounds suggests several potential protein and non-protein targets.

Aryl thiourea derivatives have been shown to exert their biological effects by targeting key enzymes involved in cellular processes. biointerfaceresearch.com Some derivatives function as enzyme inhibitors, fitting into active sites and disrupting catalytic activity. biointerfaceresearch.comrsc.org For example, molecular docking studies have shown that certain thiourea compounds can bind to the active site of enzymes like urease. biointerfaceresearch.com Other potential targets include protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in disease. nih.gov

Investigation of Cellular Pathways Modulated by this compound

Based on the activity of related compounds, this compound likely modulates cellular pathways that control cell fate, proliferation, and inflammation.

Induction of Apoptosis and Cell Cycle Arrest

A prominent mechanism of action for many cytotoxic thiourea derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. nih.gov Studies on various N,N′-diarylthioureas and 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrate a potent ability to trigger apoptosis in cancer cell lines. nih.govmdpi.com

For instance, treatment of colon cancer cells with certain thiourea derivatives leads to a significant increase in the population of cells undergoing late-stage apoptosis. nih.gov One study found that a 3,4-dichlorophenyl-substituted thiourea analog induced late apoptosis in 95-99% of colon cancer cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Specifically, the upregulation of caspase-3 is a common finding in cells treated with cytotoxic thioureas, suggesting the involvement of the intrinsic apoptotic pathway. mdpi.com

In addition to apoptosis, these compounds can halt the progression of the cell cycle, preventing cell division. Flow cytometry analysis has shown that different thiourea derivatives can arrest cells in various phases of the cell cycle. Some diarylthiourea compounds cause cell cycle arrest in the S phase, indicating an interruption in DNA synthesis. mdpi.com Other related compounds have been observed to induce arrest in the G2/M phase. nih.gov This disruption of the normal cell cycle progression can itself be a trigger for apoptosis.

Table 1: Effect of Selected Phenyl Thiourea Analogs on Apoptosis in Colon Cancer Cell Lines Data extracted from studies on 3-(trifluoromethyl)phenylthiourea derivatives. nih.gov

| Compound | Cell Line | % of Cells in Late Apoptosis |

| Control | SW480 | (baseline) |

| Compound 1 (3-Cl-phenyl) | SW480 | 60% ± 1.8% |

| Compound 2 (3,4-di-Cl-phenyl) | SW480 | 95% ± 1.5% |

| Compound 8 (4-CF3-phenyl) | SW480 | 97% ± 1.2% |

| Control | SW620 | (baseline) |

| Compound 1 (3-Cl-phenyl) | SW620 | 57% ± 1.2% |

| Compound 2 (3,4-di-Cl-phenyl) | SW620 | 99% ± 0.5% |

Modulation of Inflammatory Mediators (e.g., Interleukin-6)

Thiourea derivatives have also been investigated for their anti-inflammatory properties, which may be linked to their ability to modulate cytokine signaling pathways. mdpi.com Interleukin-6 (IL-6) is a key pro-inflammatory cytokine involved in a wide range of diseases, including cancer and autoimmune disorders. mdpi.commdpi.com

Research has demonstrated that bioactive thiourea derivatives can act as inhibitors of IL-6 secretion. nih.gov In a study involving colon cancer cell lines, treatment with a panel of 3-(trifluoromethyl)phenylthiourea analogs resulted in a significant decrease in IL-6 levels, with reductions ranging from 23% to 63%. nih.gov This suggests that compounds like this compound could potentially exert anti-inflammatory effects by suppressing the production of key mediators like IL-6, a pathway that is crucial in the microenvironment of various pathologies. nih.govnih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure

While specific gene expression or proteomic studies for this compound are not available, these techniques are powerful tools for elucidating mechanisms of action for novel compounds. Such analyses provide an unbiased, global view of the cellular response to chemical exposure. elifesciences.orgmdpi.com

Gene expression profiling, typically using microarray or RNA-sequencing technologies, would reveal which genes are up- or down-regulated following treatment with the compound. This could point to the specific signaling pathways being activated or inhibited. For example, upregulation of genes involved in the p53 signaling pathway or apoptosis, such as BAX and PUMA, would provide strong evidence for the induction of cell death.

Proteomic analysis, often performed using mass spectrometry, identifies and quantifies changes in the abundance of thousands of proteins within the cell. nih.gov This approach can identify the direct protein targets of a drug and downstream changes in protein expression that result from pathway modulation. elifesciences.org For a thiourea derivative, proteomic studies could confirm the inhibition of a specific enzyme or reveal compensatory changes in metabolic or stress-response pathways. mdpi.com A deep proteome analysis can provide a molecular signature of the cellular state and help identify biomarkers of response to the compound. elifesciences.org

Intracellular Localization and Cellular Uptake Studies of this compound (in vitro)

The efficacy of a compound is fundamentally dependent on its ability to enter cells and reach its intracellular target. Cellular uptake studies are therefore critical for understanding its biological activity. For small molecules like this compound, cellular entry is typically governed by its physicochemical properties, such as lipophilicity and size.

The mechanism of uptake can involve passive diffusion across the plasma membrane or be facilitated by various endocytic pathways. researchgate.net Studies on related small molecules and nanoparticles often use fluorescence microscopy or flow cytometry to quantify cellular uptake and identify the internalization route. researchgate.net It is hypothesized that for some compounds, disulfide exchange reactions between the molecule and proteins on the cell membrane can facilitate internalization, a process known as thiol-mediated uptake. researchgate.netnih.gov

Once inside the cell, the compound's distribution is crucial. Intracellular localization studies, often using fluorescently tagged analogs of the compound, can visualize its accumulation in specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization can provide clues about its molecular target and mechanism of action. For example, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins, whereas localization to the mitochondria could imply a role in modulating metabolism or the intrinsic apoptotic pathway.

Advanced Research Perspectives and Future Directions for 1 2 Bromophenyl 3 Cyclobutyl Thiourea

Strategic Development of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea as a Lead Compound for Pre-Clinical Applications

The development of this compound as a pre-clinical candidate hinges on leveraging the known biological activities of the thiourea (B124793) scaffold. Thiourea derivatives are recognized for a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.commdpi.comnih.govresearchgate.net The strategic path forward involves a systematic evaluation of this compound across a panel of biological assays to identify its most promising therapeutic potential.

Initial steps should focus on broad-spectrum screening to determine its cytotoxic effects against various cancer cell lines, its inhibitory activity against pathogenic microbes like Mycobacterium tuberculosis, and its potential to modulate inflammatory pathways. mdpi.comtandfonline.com The structural motifs of the compound—the 2-bromophenyl group and the cyclobutyl moiety—are critical to its potential activity. The bromine atom, an electron-withdrawing group, can significantly influence the electronic properties of the phenyl ring, potentially enhancing binding affinity to biological targets. researchgate.net The cyclobutyl group introduces a specific steric and lipophilic character that can be crucial for target engagement and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on related thiourea derivatives have shown that modifications to the aryl ring and the N-substituents can dramatically alter biological activity. nih.govmdpi.com For instance, research on thiourea derivatives as inhibitors of HIV-1 capsid (CA) and human cyclophilin A (CypA) has underscored the importance of specific substitutions for achieving dual-inhibitory action. nih.gov By drawing parallels from these studies, a strategic plan can be formulated to explore the therapeutic window of this compound and guide its journey from a chemical entity to a pre-clinical lead compound. A thorough investigation of its activity and stability under biological conditions is essential for designing more potent therapeutic agents. nih.gov

Table 1: Reported Biological Activities of Various Thiourea Derivatives

Thiourea Derivative Class Reported Biological Activity Potential Therapeutic Area Reference N-acyl thioureas Antibacterial, Antifungal Infectious Diseases mdpi.com 1,3-disubstituted thioureas Anticancer, Antimicrobial Oncology, Infectious Diseases Thioureas with 1,2,4-triazole moieties Antifungal, Larvicidal Agriculture, Infectious Diseases [4, 9] Piperazine thioureas Anti-leishmanial Parasitic Diseases tandfonline.com Thiadiazole sulfonyl thioureas Antibacterial, Antifungal Infectious Diseases mdpi.com Benzothiazole thioureas Antibacterial, Antitumor Infectious Diseases, Oncology nih.gov 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(pyridyl)thioureas Antitubercular Infectious Diseases (Tuberculosis)

Role of this compound in Advancing Chemical Biology Tools

Beyond its therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical biology tools. These tools are instrumental in dissecting complex biological pathways and identifying novel drug targets. By functionalizing the core structure of this compound, it can be transformed into a chemical probe to investigate its mechanism of action.

Strategies for this conversion include:

Affinity-based Probes: Introducing a reactive group (e.g., an electrophile) to the structure would allow for covalent labeling of its biological target(s). Subsequent proteomic analysis can then identify the proteins that have been tagged, revealing the compound's direct binding partners.

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the molecule would enable researchers to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques.

Biotinylated Probes: Incorporating a biotin tag would facilitate the enrichment and pull-down of the target protein-probe complex, allowing for its isolation and identification. sigmaaldrich.com

The development of such probes derived from this compound would not only elucidate its own biological function but also contribute to a broader understanding of the pathways modulated by thiourea derivatives. These chemical tools can help map protein-protein interactions and validate new targets for drug discovery, thereby advancing the field of chemical biology. sigmaaldrich.com

Strategies for Enhancing the Selectivity and Efficacy of this compound Analogues

Once a primary biological activity is identified for this compound, the next critical step is to optimize its structure to enhance efficacy and selectivity. This process relies on systematic chemical modifications and the establishment of a robust structure-activity relationship (SAR).

Key strategic modifications could include:

Aryl Ring Substitution: The position and nature of the substituent on the phenyl ring are known to be critical determinants of activity. researchgate.net Analogues could be synthesized by moving the bromine atom to the meta- or para- positions, or by replacing it with other halogens (F, Cl, I) or different electron-withdrawing/donating groups to fine-tune electronic properties and binding interactions.

Cycloalkyl Group Modification: The cyclobutyl group can be replaced with other cyclic moieties (e.g., cyclopropyl, cyclopentyl, cyclohexyl) or with various aliphatic chains (linear or branched). This would modulate the compound's lipophilicity, steric profile, and conformational flexibility, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Thiourea Core Modification: While maintaining the core thiourea linker is important for its characteristic hydrogen bonding capabilities, subtle modifications, such as N-methylation, could be explored to alter its binding mode or metabolic stability.

Computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) studies, should be employed in tandem with synthetic efforts. These in silico methods can help prioritize the synthesis of analogues that are most likely to exhibit improved activity, thereby streamlining the optimization process.

Table 2: Potential Strategies for Analogue Development of this compound

Modification Site Strategy Potential Impact Rationale / Supporting Evidence 2-Bromophenyl Ring Vary halogen substituent (F, Cl, I) Alter electronic properties, binding affinity Halogen bonding can be critical for ligand-target interactions. 2-Bromophenyl Ring Change substituent position (meta, para) Modify binding orientation and selectivity Isomerism often leads to significant differences in biological activity. mdpi.com 2-Bromophenyl Ring Introduce additional substituents (e.g., -CH3, -OCH3, -NO2) Modulate lipophilicity, hydrogen bonding capacity SAR studies show diverse substitutions can enhance potency. [7, 20] Cyclobutyl Group Vary ring size (cyclopropyl, cyclopentyl, cyclohexyl) Optimize steric fit in binding pocket, alter lipophilicity Cyclic moieties are important for anchoring ligands to targets. Cyclobutyl Group Replace with aliphatic chains (e.g., isopropyl, t-butyl) Change conformational flexibility and solubility Flexibility can influence induced-fit binding. Thiourea Linker N-alkylation Improve metabolic stability, alter H-bonding pattern Secondary amines often show different target affinities than tertiary ones.

Unaddressed Research Questions and Emerging Areas in this compound Research

The novelty of this compound means that a host of fundamental research questions remain unanswered. Addressing these questions is paramount to unlocking its full potential.

Key unaddressed questions include:

Target Identification: What are the primary molecular targets of this compound in human cells or pathogens? Identifying the specific proteins, enzymes, or receptors it interacts with is the most critical first step.

Mechanism of Action: How does the interaction with its target(s) translate into a biological effect? Elucidating the downstream signaling pathways or metabolic changes is essential.

Spectrum of Activity: What is the full range of biological activities? Comprehensive screening may reveal unexpected therapeutic applications.

Pharmacokinetics and Metabolism: How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Understanding its metabolic fate is crucial for its development as a drug candidate.

Selectivity Profile: How selective is the compound for its primary target versus other related proteins? High selectivity is a key feature of a safe and effective drug.

Emerging research areas that could be applied to this compound include the use of high-throughput screening technologies, chemoproteomics for target deconvolution, and the application of artificial intelligence and machine learning algorithms to predict its activities and guide analogue design.

Synergistic Research Opportunities for Comprehensive Characterization of this compound

A comprehensive understanding of this compound will require a multidisciplinary, synergistic research approach. Combining expertise from different scientific fields will accelerate its development and deepen the insights gained.

Potential synergistic opportunities include:

Computational and Medicinal Chemistry: A tight feedback loop between computational modeling to predict the properties of virtual analogues and the actual synthesis and testing of these compounds by medicinal chemists can dramatically accelerate the lead optimization process.

Chemical Biology and 'Omics' Technologies: The chemical biology tools developed from the parent compound can be used in conjunction with 'omics' platforms (proteomics, transcriptomics, metabolomics). This combination can provide a systems-level view of the compound's impact on cellular processes, helping to elucidate its mechanism of action and identify potential off-target effects.

Structural Biology and Biophysics: Once a primary target is identified, determining the high-resolution crystal structure of the compound bound to its target protein will provide invaluable insights into the precise binding mode. Biophysical techniques can then be used to quantify the binding affinity and kinetics, providing a detailed picture of the molecular interactions that drive its activity.

Pharmacology and In Vivo Studies: Collaboration with pharmacologists is essential to design and execute relevant in vivo experiments in animal models. These studies are necessary to evaluate the compound's efficacy, tolerability, and pharmacokinetic profile in a living organism, which is a critical step in pre-clinical development.

By fostering these collaborative efforts, the scientific community can efficiently and comprehensively characterize this compound, transforming it from a molecule of interest into a validated lead compound or a powerful chemical probe.

Q & A

Q. What are the established synthetic routes for 1-(2-Bromophenyl)-3-cyclobutyl-thiourea, and how is purity validated?

Synthesis typically involves coupling 2-bromophenyl isothiocyanate with cyclobutylamine under anhydrous conditions. Purity is confirmed via high-resolution NMR (¹H/¹³C) and elemental analysis. For structural validation, single-crystal X-ray diffraction (SC-XRD) is employed, with refinement using programs like SHELXL . Chromatographic methods (HPLC or TLC) ensure intermediate purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

SC-XRD data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding (N–H⋯S, C–H⋯Br) and π-stacking between aromatic rings are critical for lattice stabilization. Software suites like SHELX (for refinement) and ORTEP-III (for visualization) are standard . Dihedral angles between the bromophenyl and cyclobutyl groups reveal conformational flexibility .

Q. What spectroscopic techniques characterize this thiourea derivative?

- FT-IR : Confirms thiourea moiety (C=S stretch ~1250 cm⁻¹, N–H stretches ~3300 cm⁻¹).

- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) and cyclobutyl CH₂/CH groups (δ 2.5–3.5 ppm).

- UV-Vis : Absorbance in 250–300 nm range correlates with π→π* transitions in the bromophenyl group .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Discrepancies arise from disorder or thermal motion. Strategies include:

Q. What methodologies optimize yield in large-scale synthesis while minimizing byproducts?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase hydrolysis byproducts.

- Temperature control : Maintaining 0–5°C during coupling reduces thiourea oxidation.

- Catalysis : Trace Et₃N accelerates isothiocyanate-amine coupling. Yield improvements (≥85%) are achieved via iterative recrystallization from EtOH/water mixtures .

Q. How does substitution on the cyclobutyl ring affect biological activity?

Comparative studies with analogs (e.g., 3-methylcyclobutyl or spirocyclic derivatives) assess steric/electronic effects. Techniques include:

- Molecular docking : Predicts binding affinity to target proteins (e.g., kinases).

- SPR/ITC : Quantifies thermodynamic parameters (ΔG, Kd) for ligand-receptor interactions. Bulkier substituents reduce solubility but enhance target selectivity .

Data Analysis and Validation

Q. How are crystallographic data validated to ensure reliability?

- R-factor analysis : R1 < 0.05 and wR2 < 0.15 indicate high-quality refinements.

- ADP checks : Anisotropic displacement ellipsoids for non-H atoms must align with thermal motion trends.

- PLATON alerts : Resolve symmetry or missed symmetry errors . For example, C–S bond lengths in the thiourea group should be ~1.68 Å; deviations >0.02 Å warrant re-examination .

Q. What strategies address low reproducibility in biological assays (e.g., IC₅₀ variability)?

- Aggregation testing : Dynamic light scattering (DLS) detects colloidal aggregates causing false positives.

- Metabolic stability assays : LC-MS/MS identifies degradation products in cell media.

- Positive controls : Compare with known thiourea-based inhibitors (e.g., kinase inhibitors) .

Conflict Resolution in Literature

Q. How to reconcile discrepancies in reported biological activities of structurally similar thioureas?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.